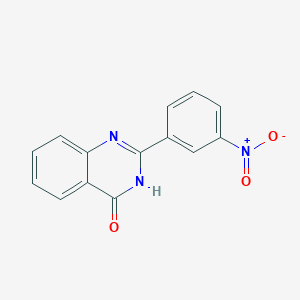

2-(3-nitrophenyl)quinazolin-4(3H)-one

描述

Historical Context and Significance of the Quinazolinone Scaffold in Chemical Biology and Medicinal Chemistry

The journey of the quinazolinone scaffold began in the late 19th century, with its first synthesis marking a significant milestone in heterocyclic chemistry. vensel.orgbiomedpharmajournal.org Comprising a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, this nitrogen-containing heterocycle has since become a cornerstone for the development of a multitude of biologically active compounds. vensel.orgnih.govnih.gov Its inherent chemical stability and the amenability of its core structure to various substitutions have made it a favored template for medicinal chemists. nih.gov

The significance of the quinazolinone scaffold is underscored by its presence in over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.govnih.gov This natural prevalence hinted early on at its potential for biological interactions, a potential that has been extensively realized through synthetic chemistry. The lipophilic nature of the quinazolinone core often aids in its ability to cross biological membranes, including the blood-brain barrier, making it a suitable candidate for targeting central nervous system disorders. nih.gov Structure-activity relationship (SAR) studies have consistently revealed that modifications at positions 2, 3, 6, and 8 of the quinazolinone ring system can significantly influence its pharmacological activity, allowing for the fine-tuning of its biological effects. nih.gov

Overview of Diverse Biological Activities Associated with the Quinazolinone Nucleus

The quinazolinone nucleus is associated with an impressively broad spectrum of pharmacological activities. nih.govsemanticscholar.org This versatility has led to the development of numerous derivatives with therapeutic potential across various disease areas. mdpi.com The diverse biological activities are a direct result of the scaffold's ability to interact with a wide range of biological targets.

Key pharmacological activities reported for quinazolinone derivatives include:

Anticancer: Many quinazolinone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. eco-vector.comnih.govjddtonline.info Their mechanisms of action often involve the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases. researchgate.net

Antimicrobial: The quinazolinone scaffold has been a fruitful source of antibacterial and antifungal agents. biomedpharmajournal.orgsemanticscholar.orgmdpi.com These compounds can interfere with essential microbial processes, leading to the inhibition of growth or cell death.

Anticonvulsant: Following the discovery of the sedative-hypnotic properties of methaqualone, a quinazolinone derivative, extensive research has been conducted into the anticonvulsant potential of this class of compounds. semanticscholar.orgresearchgate.netmdpi.com Many derivatives have shown promise in preclinical models of epilepsy. nih.govnih.gov

Anti-inflammatory: A significant number of quinazolinone derivatives have exhibited potent anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. nih.govresearchgate.net

Antiviral: The antiviral activity of certain quinazolinone compounds has also been documented, highlighting their broad therapeutic potential. nih.gov

Other Activities: The pharmacological profile of quinazolinones extends to include analgesic, antihypertensive, antimalarial, and antitubercular activities, among others. nih.govmdpi.com

The following table provides a summary of some of the key biological activities associated with the quinazolinone nucleus.

| Biological Activity | Description |

| Anticancer | Inhibition of cancer cell growth and proliferation through various mechanisms. eco-vector.comnih.govjddtonline.inforesearchgate.net |

| Antimicrobial | Activity against a range of pathogenic bacteria and fungi. biomedpharmajournal.orgsemanticscholar.orgmdpi.com |

| Anticonvulsant | Ability to prevent or reduce the severity of seizures. nih.govnih.govsemanticscholar.orgresearchgate.netmdpi.com |

| Anti-inflammatory | Reduction of inflammation, often through the inhibition of inflammatory mediators. nih.govresearchgate.net |

| Antiviral | Inhibition of viral replication and activity. nih.gov |

Specific Focus on Nitro-Substituted Quinazolinone Derivatives in Contemporary Research

In recent years, there has been a growing interest in the synthesis and biological evaluation of quinazolinone derivatives bearing a nitro (-NO2) group. The introduction of this electron-withdrawing group can significantly alter the electronic properties and reactivity of the molecule, often leading to enhanced or novel biological activities.

Research into nitro-substituted quinazolinones has revealed their potential in various therapeutic areas. For instance, certain derivatives have shown promising results as:

Anticancer agents: The presence of a nitro group has been linked to potent cytotoxic activity in several studies. For example, derivatives of 6-nitro-4-(3H)-quinazolinone have been investigated for their anticancer effects. nih.gov

Antimicrobial agents: Nitro-substituted quinazolinones have demonstrated significant activity against various bacterial and fungal strains. nih.gov

Anti-inflammatory agents: Some nitro-substituted derivatives have been evaluated for their potential to mitigate inflammatory processes. For example, certain 3-substituted benzylideneamino-2-(4-nitrophenyl)quinazolin-4(3H)-one derivatives have been investigated for their effects on ulcerative colitis. nih.gov

The position of the nitro group on the quinazolinone scaffold or its substituents is crucial in determining the specific biological activity and potency of the compound.

Research Objectives and Scope for 2-(3-Nitrophenyl)quinazolin-4(3H)-one

The compound this compound represents a specific area of interest within the broader field of nitro-substituted quinazolinones. While extensive research has been conducted on the 4-nitrophenyl isomer, the 3-nitrophenyl analogue presents an opportunity to explore the impact of positional isomerism on biological activity. researchgate.netnih.gov

The primary research objectives for investigating this compound are likely to include:

Synthesis and Characterization: The development of efficient and scalable synthetic routes to obtain the pure compound, followed by its thorough characterization using modern analytical techniques.

Biological Evaluation: Screening the compound for a range of biological activities, with a particular focus on areas where other nitro-substituted quinazolinones have shown promise, such as anticancer, antimicrobial, and anticonvulsant activities.

Structure-Activity Relationship (SAR) Studies: Comparing the biological activity of this compound with its 2- and 4-nitrophenyl isomers, as well as with the parent 2-phenylquinazolin-4(3H)-one, to understand the influence of the nitro group's position on its pharmacological profile.

Mechanism of Action Studies: For any significant biological activity observed, further investigations would be necessary to elucidate the underlying molecular mechanisms of action.

The scope of research on this compound is therefore to systematically evaluate its potential as a lead compound for the development of new therapeutic agents. By exploring its unique biological properties, researchers aim to contribute to the ever-expanding knowledge base of quinazolinone chemistry and its applications in medicine.

Structure

3D Structure

属性

分子式 |

C14H9N3O3 |

|---|---|

分子量 |

267.24 g/mol |

IUPAC 名称 |

2-(3-nitrophenyl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H9N3O3/c18-14-11-6-1-2-7-12(11)15-13(16-14)9-4-3-5-10(8-9)17(19)20/h1-8H,(H,15,16,18) |

InChI 键 |

YHTWSDYYUMEECD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 2 3 Nitrophenyl Quinazolin 4 3h One

General Synthetic Strategies for Quinazolin-4(3H)-ones

The construction of the quinazolin-4(3H)-one scaffold is a central theme in heterocyclic chemistry, owing to the significant biological activities associated with this core structure. Over the years, several reliable synthetic strategies have been developed, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Niementowski Reaction and its Derivatives

The Niementowski reaction, first reported in 1895, is a cornerstone in quinazolinone synthesis. This classical method involves the thermal condensation of an anthranilic acid with an amide to form the 4-oxo-3,4-dihydroquinazoline ring system. The reaction is typically carried out at high temperatures, often between 130–200°C.

A significant evolution of this method involves the use of microwave irradiation to accelerate the reaction. Microwave-assisted Niementowski reactions can dramatically reduce reaction times from hours to minutes and often lead to improved yields by minimizing the formation of by-products associated with prolonged high-temperature heating. For instance, the reaction of anthranilic acids with formamide (B127407) under microwave conditions has become a common and efficient route to various 2-substituted quinazolin-4(3H)-ones.

Condensation Reactions Utilizing Anthranilic Acid Derivatives and Related Precursors

A widely employed and versatile strategy for quinazolin-4(3H)-one synthesis begins with anthranilic acid or its derivatives, such as 2-aminobenzamide (B116534) or isatoic anhydride (B1165640). A common two-step procedure involves the initial acylation of anthranilic acid with an acyl chloride (like 3-nitrobenzoyl chloride) to form an N-acylanthranilic acid intermediate. This intermediate is then cyclized, often by heating with acetic anhydride, to yield a 2-substituted-4H-benzo[d] organic-chemistry.orgrsc.orgoxazin-4-one. These benzoxazinones are highly reactive intermediates that readily undergo reaction with a nitrogen source, such as ammonia (B1221849), primary amines, or hydrazine (B178648), to furnish the corresponding quinazolin-4(3H)-one. The reaction with ammonia or ammonium (B1175870) acetate (B1210297) is particularly direct for producing N3-unsubstituted quinazolinones. nih.govnih.govderpharmachemica.com This modular approach allows for significant diversity in the final product, dictated by the choice of acyl chloride and the amine used for cyclization.

Another variation involves the direct condensation of 2-aminobenzamide with aldehydes, followed by an oxidative cyclization step to yield 2-substituted quinazolin-4(3H)-ones. mdpi.com Various oxidizing agents and catalytic systems have been developed to promote this transformation efficiently.

Deaminative Coupling Approaches

More recent innovations in synthetic methodology have introduced deaminative coupling reactions for the construction of the quinazolinone core. These methods often utilize transition-metal catalysts to facilitate the coupling of 2-aminobenzamides with amines, forming the desired heterocyclic ring through the formal loss of an amine moiety.

Ruthenium-catalyzed deaminative coupling has emerged as a powerful tool. In situ generated ruthenium catalytic systems can effectively couple 2-aminobenzamides with various amines to produce quinazolinone products. organic-chemistry.orgnih.gov This approach is valued for its efficiency and for avoiding the use of harsh reagents or the generation of toxic byproducts. organic-chemistry.orgnih.govorganic-chemistry.orgnih.govacs.org For example, a cationic Ru-H complex in conjunction with a redox-active benzoquinone ligand has been shown to catalyze the deaminative coupling of 2-aminobenzamides with branched amines to directly form 3,3-disubstituted quinazolinone products. organic-chemistry.orgnih.govacs.org

In addition to ruthenium, zinc-based catalytic systems have been developed. A protocol utilizing a bench-stable zinc compound promotes the efficient coupling of o-amino amides or esters with nitriles. Mechanistic studies suggest that this reaction proceeds via an aminyl radical, representing a novel deaminative pathway to quinazolinone scaffolds. rsc.orgrsc.org

Multi-component Reaction (MCR) Strategies

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like quinazolinones by combining three or more starting materials in a single synthetic operation. These one-pot procedures are prized for their operational simplicity and ability to rapidly generate molecular diversity.

Various MCRs have been designed for quinazolinone synthesis. A common strategy involves the one-pot condensation of an anthranilic acid derivative (like isatoic anhydride or 2-aminobenzamide), an aldehyde, and a nitrogen source. For example, a three-component reaction of isatoic anhydride, an aldehyde, and formamide can yield 2-substituted quinazolin-4(3H)-one derivatives. Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been adapted for the synthesis of complex, polycyclic quinazolinones. These MCR-based protocols are highly valued in medicinal chemistry for the rapid assembly of compound libraries for biological screening.

Specific Synthetic Routes to 2-(3-Nitrophenyl)quinazolin-4(3H)-one and Close Analogs

The synthesis of the specific target compound, this compound, is most directly achieved through the well-established condensation strategies involving anthranilic acid derivatives, particularly via a benzoxazinone (B8607429) intermediate.

Synthesis via 2-(3-Nitrophenyl)-4H-benzo[d]organic-chemistry.orgrsc.orgoxazin-4-one Intermediates

This method represents a robust and common pathway to 2-aryl-quinazolin-4(3H)-ones and is directly applicable to the synthesis of the 3-nitrophenyl derivative. The process occurs in two principal steps.

Step 1: Synthesis of the Benzoxazinone Intermediate

The first step is the formation of the key intermediate, 2-(3-nitrophenyl)-4H-benzo[d] organic-chemistry.orgrsc.orgoxazin-4-one. This is typically achieved by the acylation of anthranilic acid with 3-nitrobenzoyl chloride. The reaction is usually conducted in the presence of a base, such as pyridine (B92270), to neutralize the HCl byproduct. ubaya.ac.id The resulting N-(3-nitrobenzoyl)anthranilic acid is often not isolated but is directly cyclized by heating with a dehydrating agent like acetic anhydride. nih.govnih.gov This cyclization closes the six-membered oxazinone ring, yielding the desired intermediate.

Table 1: Reaction Parameters for Benzoxazinone Synthesis

| Starting Material 1 | Starting Material 2 | Reagent/Solvent | Conditions | Product |

| Anthranilic Acid | 3-Nitrobenzoyl Chloride | Pyridine, Acetic Anhydride | Heating | 2-(3-Nitrophenyl)-4H-benzo[d] organic-chemistry.orgrsc.orgoxazin-4-one |

Step 2: Conversion to this compound

The isolated 2-(3-nitrophenyl)-4H-benzo[d] organic-chemistry.orgrsc.orgoxazin-4-one is a reactive species. The formation of the final quinazolinone is accomplished by reacting this intermediate with a source of ammonia. nih.govnih.gov Common reagents for this transformation include ammonium acetate or by bubbling ammonia gas through the reaction mixture. The reaction involves the nucleophilic attack of ammonia at the C2 position of the benzoxazinone, leading to ring-opening, followed by intramolecular cyclization and dehydration to form the stable quinazolinone ring system. Refluxing the benzoxazinone with ammonium acetate in a solvent like ethanol (B145695) or dimethylformamide (DMF) is a standard procedure to effect this conversion. nih.gov

Table 2: Final Cyclization Step to Quinazolinone

| Starting Material | Reagent | Conditions | Product |

| 2-(3-Nitrophenyl)-4H-benzo[d] organic-chemistry.orgrsc.orgoxazin-4-one | Ammonium Acetate | Reflux in Ethanol or DMF | This compound |

This two-step sequence is highly effective as it allows for the purification of the intermediate benzoxazinone, ensuring a high purity of the final quinazolinone product. The versatility of this method is demonstrated by its wide application in the synthesis of numerous 2-aryl and 2-alkyl quinazolinones. nih.govnih.govptfarm.pl

Reported Procedures for 3-Amino-2-(nitrophenyl)quinazolin-4(3H)-one Derivatives

The introduction of an amino group at the 3-position of the quinazolinone ring, coupled with a nitrophenyl substituent at the 2-position, yields derivatives with significant potential for further functionalization. A common strategy to achieve this involves a multi-step sequence starting from anthranilic acid.

A representative synthesis is that of 3-amino-2-(4-chloro-3-nitrophenyl)quinazolin-4(3H)-one. tsijournals.comtsijournals.com This procedure begins with the acylation of anthranilic acid with 4-chloro-3-nitro benzoyl chloride in the presence of pyridine to form an intermediate benzoxazinone, specifically 2-(4-chloro-3-nitrophenyl)-4H-3,1-benzoxazin-4-one. tsijournals.com This intermediate is then treated with hydrazine hydrate (B1144303), which acts as a nucleophile, attacking the benzoxazinone ring and leading to its opening and subsequent recyclization to form the desired 3-amino-quinazolinone derivative. tsijournals.comtsijournals.com The reaction is typically carried out by refluxing the benzoxazinone with an excess of hydrazine hydrate in a solvent such as pyridine. tsijournals.comtsijournals.com

This two-step approach is versatile and can be adapted for the synthesis of various 3-amino-2-(nitrophenyl)quinazolin-4(3H)-one derivatives by selecting the appropriately substituted anthranilic acid and nitrobenzoyl chloride starting materials. The resulting 3-amino group serves as a valuable synthetic handle for the preparation of a wide array of derivatives, such as Schiff bases, through condensation with various aldehydes and ketones. researchgate.net

Preparation of Related Nitro-Substituted Quinazolinones

The synthesis of quinazolinones bearing a nitro group, either on the quinazolinone core or on a phenyl substituent at the 2-position, has been extensively explored. These nitro-substituted compounds are not only of interest for their biological activities but also serve as key intermediates for the synthesis of corresponding amino derivatives through reduction of the nitro group.

One straightforward method for the preparation of 2-(nitrophenyl)quinazolin-4(3H)-ones involves the condensation of a 2-aminobenzamide with a nitro-substituted benzaldehyde. For instance, the synthesis of 2-(2-nitrophenyl)quinazolin-4(3H)-one has been reported. lookchem.com

Another approach involves the synthesis of quinazolinones with a nitro group on the fused benzene (B151609) ring, such as 8-nitroquinazolin-4(3H)-one derivatives. mdpi.com A general method for this involves the reaction of 2-amino-3-nitrobenzoic acid with a suitable acylating agent. mdpi.com For example, reaction with 2-methoxybenzoic acid derivatives can yield 2-(2-methoxyphenyl)-8-nitroquinazolin-4(3H)-one. mdpi.com This reaction proceeds through the formation of a 2-(2-methoxybenzamido)-3-nitrobenzoic acid intermediate, which then undergoes cyclization. mdpi.com

A summary of representative nitro-substituted quinazolinone syntheses is presented in the table below.

| Starting Material 1 | Starting Material 2 | Product | Reference |

| 2-Aminobenzamide | 2-Nitrobenzaldehyde | 2-(2-Nitrophenyl)quinazolin-4(3H)-one | lookchem.com |

| 2-Amino-3-nitrobenzoic acid | 2-Methoxybenzoic acid | 2-(2-Methoxyphenyl)-8-nitroquinazolin-4(3H)-one | mdpi.com |

Modern Approaches in Quinazolinone Synthesis

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally friendly methods for the synthesis of quinazolinones. These modern approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous reagents and solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of quinazolinones. nih.govnih.govresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purer products compared to conventional heating methods. nih.govresearchgate.net

Several protocols for the microwave-assisted synthesis of quinazolinone derivatives have been reported. One common approach involves the reaction of anthranilic acid derivatives with amides or orthoesters under microwave irradiation. nih.gov For example, the reaction of amides with triethylorthoformate in the presence of p-toluenesulfonic acid and a small amount of a high-boiling solvent like dimethylacetamide can be completed in a few minutes under microwave heating to afford 3-substituted-4(3H)-quinazolinones. nih.gov

Furthermore, microwave irradiation has been successfully employed in the synthesis of 3-amino-quinazolinone derivatives. mdpi.com The reaction of a benzoxazinone intermediate with hydrazine hydrate in ethanol under microwave irradiation provides the corresponding 3-amino-2-methyl-quinazolin-4(3H)-one in significantly reduced reaction times compared to conventional heating. mdpi.com A specific example is the synthesis of 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one, which was achieved in high yield using this microwave-assisted protocol. mdpi.com

The table below summarizes some examples of microwave-assisted quinazolinone syntheses.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Amide | Triethylorthoformate | p-TsOH, DMAC, MW (600W, 4 min) | 3-Substituted-4(3H)-quinazolinone | nih.gov |

| 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Ethanol, MW (250W, 20-33 min) | 3-Amino-2-methyl-6-nitroquinazolin-4(3H)-one | mdpi.com |

| 2-Halobenzoic acid | Amidine hydrochloride | Fe catalyst, Water or DMF, MW | 2-Substituted-quinazolin-4(3H)-one | sci-hub.cat |

Metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the quinazolinone scaffold is no exception. nih.govfrontiersin.org Various transition metals, including copper and iron, have been shown to effectively catalyze the cyclization reactions leading to quinazolinones. frontiersin.orgorganic-chemistry.org These methods often offer high efficiency, good functional group tolerance, and mild reaction conditions.

Copper-catalyzed reactions are particularly prevalent. For instance, a copper-catalyzed one-pot tandem multi-component approach for the synthesis of quinazolines has been demonstrated from (2-aminophenyl)methanols, aldehydes, and ceric ammonium nitrate. nih.gov Another example is a copper-catalyzed aerobic oxidative cyclization for the synthesis of quinazolines from 2-aminophenylketones and methylazaarenes. nih.gov While these examples lead to quinazolines, similar strategies can be adapted for quinazolinone synthesis.

Iron-catalyzed reactions have also been developed as a more cost-effective and environmentally benign alternative. An efficient method for the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids and amidines via microwave-assisted iron-catalyzed cyclization in water has been reported. sci-hub.cat This protocol is notable for its use of an inexpensive and non-toxic metal catalyst in an aqueous medium. sci-hub.cat

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, with the aim of reducing the environmental impact of chemical processes. rsc.org In the context of quinazolinone synthesis, this has led to the exploration of alternative reaction media such as deep eutectic solvents (DESs) and water.

Deep eutectic solvents are mixtures of a quaternary ammonium salt and a hydrogen bond donor, which form a eutectic with a melting point much lower than that of the individual components. rsc.org They are considered green solvents due to their low toxicity, biodegradability, and low volatility. rsc.org The synthesis of quinazolinones in DESs has been reported, where the DES can act as both the solvent and a catalyst. rsc.orgresearchgate.net For example, a choline (B1196258) chloride:urea deep eutectic solvent has been used for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives from the corresponding benzoxazinone and amines. researchgate.net

Water is the ultimate green solvent, and developing synthetic methods that can be performed in aqueous media is a major goal of green chemistry. The synthesis of quinazolinone derivatives in water has been achieved through an iron-catalyzed cyclization of 2-halobenzoic acids and amidines under microwave irradiation. sci-hub.cat This method combines the benefits of a green solvent with the efficiency of microwave heating and an earth-abundant metal catalyst. sci-hub.cat

Reaction Mechanisms and Pathways for this compound Formation

The formation of this compound from 2-aminobenzamide and 3-nitrobenzaldehyde (B41214) is believed to proceed through a well-established reaction pathway involving condensation and subsequent cyclization. rhhz.net

The proposed mechanism commences with the nucleophilic attack of the primary amino group of 2-aminobenzamide on the carbonyl carbon of 3-nitrobenzaldehyde. This is followed by the elimination of a water molecule to form a Schiff base intermediate, an N-(3-nitrobenzylidene)-2-aminobenzamide.

The next step involves an intramolecular cyclization. The amide nitrogen of the intermediate attacks the imine carbon, leading to the formation of a six-membered heterocyclic ring. This cyclized intermediate then undergoes an oxidation step to yield the final aromatic quinazolinone ring system. In some synthetic protocols, an external oxidizing agent is added to facilitate this final aromatization step. rhhz.net A possible reaction mechanism is depicted below. rhhz.net

Step 1: Formation of Schiff Base 2-Aminobenzamide + 3-Nitrobenzaldehyde ⇌ N-(3-Nitrobenzylidene)-2-aminobenzamide + H₂O

Step 2: Intramolecular Cyclization N-(3-Nitrobenzylidene)-2-aminobenzamide → Dihydroquinazolinone intermediate

Step 3: Oxidation Dihydroquinazolinone intermediate --[O]--> this compound

Advanced Spectroscopic and Analytical Characterization of 2 3 Nitrophenyl Quinazolin 4 3h One

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. The FTIR and Raman spectra of 2-(3-nitrophenyl)quinazolin-4(3H)-one are characterized by distinct bands corresponding to the stretching and bending vibrations of its constituent bonds.

The FTIR spectrum, typically recorded using a KBr pellet, reveals key functional groups. The N-H stretching vibration of the quinazolinone ring is expected to appear as a broad band in the region of 3300-3100 cm⁻¹. A strong absorption band corresponding to the C=O (amide) stretching vibration is a prominent feature, typically observed around 1685-1660 cm⁻¹. The C=N stretching of the quinazoline (B50416) ring appears in the 1615-1590 cm⁻¹ region. Furthermore, the presence of the nitro group is confirmed by two strong characteristic bands: the asymmetric stretching vibration (νₐₛ NO₂) near 1530 cm⁻¹ and the symmetric stretching vibration (νₛ NO₂) around 1350 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range.

For comparison, the related compound 2-phenylquinazolin-4(3H)-one shows characteristic IR peaks at 3175 cm⁻¹ (N-H) and 1661 cm⁻¹ (C=O). rsc.org The dihydro analog, (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, displays key bands at 3296 cm⁻¹ (N-H), 1653 cm⁻¹ (C=O), and prominent nitro group bands at 1532 cm⁻¹ and 1353 cm⁻¹. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the aromatic rings and the nitro group are expected to be strong in the Raman spectrum.

Interactive Table: Expected FTIR Vibrational Frequencies (Data is predicted based on characteristic functional group frequencies and data from analogous compounds)

| Vibrational Mode | Expected Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3300 - 3100 | Amide (Quinazolinone) |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Rings |

| C=O Stretch | 1685 - 1660 | Amide I |

| C=N Stretch | 1615 - 1590 | Imine (Quinazoline) |

| C=C Stretch | 1600 - 1450 | Aromatic Rings |

| Asymmetric NO₂ Stretch | ~1530 | Nitro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

NMR spectroscopy is the most powerful method for determining the precise structure of an organic molecule in solution by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound is expected to show a series of signals in the aromatic region (δ 7.0-9.0 ppm) and a broad singlet for the N-H proton at a downfield chemical shift (>12 ppm), which is exchangeable with D₂O. The four protons of the quinazolinone's benzene (B151609) ring (H-5, H-6, H-7, H-8) typically appear as a complex multiplet system. The H-5 proton is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group, appearing as a doublet of doublets around δ 8.2 ppm. The four protons of the 3-nitrophenyl ring also give rise to distinct signals. The proton ortho to the nitro group (H-2') is expected to be the most deshielded proton on this ring, potentially appearing as a triplet or narrow multiplet near δ 8.8-9.0 ppm.

¹³C NMR: The carbon NMR spectrum will display 14 distinct signals, consistent with the molecular structure. The carbonyl carbon (C-4) is the most downfield signal, typically appearing around δ 162 ppm. The C-2 and C-8a carbons, also part of the heterocyclic core, are found around δ 152 ppm and δ 148 ppm, respectively. The carbon atom bearing the nitro group (C-3') is significantly deshielded and appears around δ 148 ppm. The remaining aromatic carbons resonate in the typical range of δ 120-135 ppm. For comparison, the parent 2-phenylquinazolin-4(3H)-one shows signals at δ 162.2 (C=O), 152.3 (C-2), and 148.7 (C-8a), with other aromatic carbons appearing between δ 120-135 ppm. mdpi.com

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) (Predicted values based on analogous structures)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Proton | Predicted δ (ppm) | Carbon | Predicted δ (ppm) |

| N3-H | >12.0 (broad s) | C-4 (C=O) | ~162.2 |

| H-2' | ~8.9 (t) | C-2 | ~151.5 |

| H-4' | ~8.5 (d) | C-8a | ~148.7 |

| H-5 | ~8.2 (dd) | C-3' (C-NO₂) | ~148.4 |

| H-6' | ~8.4 (d) | C-4a | ~120.9 |

| H-5' | ~7.8 (t) | C-5 | ~126.6 |

| H-7 | ~7.9 (ddd) | C-6 | ~125.8 |

| H-6 | ~7.6 (ddd) | C-7 | ~134.6 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₄H₉N₃O₃), the calculated monoisotopic mass is 267.0644 g/mol . High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 268.0717.

Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z 267 would be observed. The fragmentation pattern is expected to be characteristic of the 2-aryl-quinazolinone scaffold. A primary fragmentation pathway involves the retro-Diels-Alder (rDA) reaction on the quinazolinone ring, leading to the loss of key fragments. A common fragmentation of the 2-phenyl analog (M⁺ at m/z 222) shows a base peak at m/z 119, corresponding to the benzonitrile (B105546) cation [C₆H₄CN]⁺, resulting from the cleavage of the heterocyclic ring. mdpi.com

For the 3-nitrophenyl derivative, characteristic fragmentations would include:

[M]⁺ at m/z 267: The molecular ion.

Loss of NO₂ (46 Da): A peak at m/z 221 [M-NO₂]⁺.

Loss of CO (28 Da): A peak at m/z 239 [M-CO]⁺.

Fragments from the nitrophenyl ring: A peak at m/z 122 for the nitrophenyl radical cation and at m/z 149 for the [M-C₇H₄NO₂]⁺ fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum of quinazolinone derivatives typically shows multiple absorption bands in the 200-400 nm range. These bands are attributed to π–π* transitions within the conjugated aromatic system and n–π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. mdpi.com

For this compound, the spectrum is expected to show two main regions of absorption:

210-285 nm: Strong absorption bands in this region are assigned to π–π* transitions of the fused aromatic system.

285-350 nm: A broader, less intense band in this region can be attributed to n–π* transitions of the carbonyl group, coupled with intramolecular charge transfer from the phenyl and quinazoline rings to the carbonyl and nitro groups. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This data is used to confirm the empirical formula of the synthesized compound. For this compound, with the molecular formula C₁₄H₉N₃O₃, the theoretical elemental composition is calculated as follows:

Interactive Table: Elemental Analysis Data

| Element | Symbol | Theoretical % |

|---|---|---|

| Carbon | C | 62.92% |

| Hydrogen | H | 3.39% |

Experimentally determined values for a pure sample are expected to be within ±0.4% of these theoretical values, thereby confirming the molecular formula.

Crystallographic Studies (e.g., Single Crystal X-ray Diffraction for Related Quinazolinones)

This related compound crystallizes in the monoclinic system with the space group P2₁/c. The analysis reveals that the pyrimidine (B1678525) ring adopts an envelope conformation. nih.gov The crystal structure is stabilized by intermolecular hydrogen bonds where the N-H groups of the quinazolinone core act as donors and the carbonyl oxygen acts as an acceptor, forming a two-dimensional network. nih.gov It is highly probable that the target compound, this compound, would exhibit similar hydrogen bonding patterns, forming dimeric or polymeric structures in the solid state.

Interactive Table: Crystallographic Data for (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one (Data from a closely related compound) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁N₃O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9766 (13) |

| b (Å) | 9.8626 (9) |

| c (Å) | 11.7636 (14) |

| β (°) | 109.697 (7) |

| Volume (ų) | 1199.0 (2) |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis for Quinazoline Derivatives)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal stability and decomposition profile of materials.

TGA measures the change in mass of a sample as a function of temperature. For a stable, non-solvated crystalline compound like this compound, the TGA thermogram is expected to show high thermal stability, with no significant mass loss until a high decomposition temperature is reached, likely above 250 °C. Studies on related pyrazolo-quinazoline derivatives show a single-step degradation process. scispace.com The decomposition would involve the fragmentation of the heterocyclic ring and the substituent groups.

DSC measures the heat flow into or out of a sample as it is heated. The DSC thermogram would show a sharp endothermic peak corresponding to the melting point of the compound. For related compounds, melting points are typically high, often in the 250-300 °C range, indicating a stable crystal lattice. scispace.com

Structure Activity Relationship Sar Studies for 2 3 Nitrophenyl Quinazolin 4 3h One

Influence of the Quinazolinone Core Substitutions on Biological Activity

The biological activity of 2-(3-nitrophenyl)quinazolin-4(3H)-one is intricately linked to the substituents at various positions of the quinazolinone ring system. These substitutions can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, thereby affecting its interaction with biological targets.

Impact of Substitutions at Position 2 (e.g., the 3-nitrophenyl moiety)

Position 2 of the quinazolinone core is a critical determinant of biological activity. The nature of the substituent at this position can significantly alter the pharmacological profile of the molecule. In the case of 2-phenylquinazolin-4(3H)-ones, the substitution pattern on the phenyl ring plays a crucial role.

For instance, in a series of 4(3H)-quinazolinone derivatives studied for their antibacterial activity, it was observed that substitutions on the phenyl ring at position 2 had a notable impact. Specifically, compounds with meta and ortho substitutions on the phenyl ring exhibited comparable activity, whereas para-substituted analogs were generally less potent. This suggests that the spatial arrangement and electronic effects of the substituent on the phenyl ring are important for antibacterial action.

Furthermore, the introduction of different aryl or heteroaryl groups at position 2 can lead to a diverse range of biological responses. For example, replacing the phenyl ring with other aromatic systems or introducing substituents on the 3-nitrophenyl moiety itself can modulate the activity. While specific data on a wide range of substitutions on the 3-nitrophenyl ring of the title compound is limited, the general principles of SAR in 2-aryl quinazolinones suggest that modifications such as altering the position of the nitro group or introducing other functional groups would likely lead to significant changes in biological efficacy.

Role of Substitutions at Position 3 (e.g., Hydrogen in 4(3H)-one)

Position 3 of the quinazolin-4(3H)-one ring, which bears a hydrogen atom in the parent compound, is another key site for structural modification that profoundly influences biological activity. The presence of the N-H bond offers a site for hydrogen bonding, which can be crucial for receptor interaction.

Substitution of this hydrogen with various alkyl or aryl groups has been a common strategy to modulate the pharmacological properties of quinazolinones. For instance, in a study of quinazoline (B50416) derivatives, it was found that N-alkylation at this position could be achieved with regioselectivity, leading to the synthesis of 2,N3-disubstituted 4-quinazolinones with potential biological activities. This indicates that the hydrogen at position 3 is not essential for activity in all cases and that its replacement with other groups can lead to potent compounds.

The introduction of different heterocyclic moieties at position 3 has also been shown to enhance the pharmacological profile of quinazolinone derivatives. This suggests that the N-H group can be viewed as a handle for introducing further diversity and optimizing the molecule's interaction with its biological target. The specific role of the hydrogen in this compound's activity would depend on the target and binding mode, where it could act as a hydrogen bond donor or simply a placeholder for more complex substitutions.

Significance of the Nitro Group on the Phenyl Ring at Position 3 (Meta-Substitution)

The position of the nitro group on the phenyl ring at position 2 is a critical factor influencing the electronic properties and thereby the biological activity of the molecule. In this compound, the nitro group is in the meta position.

As a strong electron-withdrawing group, the nitro group significantly affects the electron density of the phenyl ring and the entire molecule. The meta-positioning of the nitro group has been shown to be favorable for certain biological activities when compared to ortho and para positions. For antibacterial 4(3H)-quinazolinones, meta-substituted phenyl rings at position 2 were found to be as active as their ortho-substituted counterparts, while para-substitution was generally not well-tolerated. This highlights the importance of the substitution pattern on the phenyl ring for specific biological endpoints.

The electronic influence of the meta-nitro group can impact the molecule's ability to participate in key interactions with biological targets, such as pi-stacking or electrostatic interactions. The specific orientation of the electron-withdrawing effect in the meta position may be optimal for fitting into a particular receptor binding pocket.

Contributions of Peripheral Ring Modifications to Pharmacological Profiles

Modifications to the benzo part of the quinazolinone ring system, often referred to as peripheral ring modifications, can also have a substantial impact on the pharmacological profile of this compound and its analogs. Substitutions at positions 5, 6, 7, and 8 of the quinazolinone core can alter the molecule's solubility, lipophilicity, and interactions with target proteins.

While specific SAR studies detailing a wide range of peripheral modifications on the this compound scaffold are not extensively available, the general trends observed in other quinazolinone series suggest that this is a viable strategy for optimizing the biological activity of the lead compound.

Comparative SAR with Other Quinazolinone Derivatives

To better understand the unique structural features of this compound that contribute to its biological activity, it is useful to compare its SAR with that of other quinazolinone derivatives.

The nature of the substituent at position 2 is a major point of differentiation. While 2-alkyl and 2-aryl quinazolinones both exhibit a range of biological activities, the electronic and steric properties of the substituent play a crucial role. For instance, the presence of an aromatic ring at position 2, as in the title compound, often allows for pi-stacking interactions with biological targets, which may not be possible with simple alkyl substituents.

Furthermore, within the 2-aryl series, the substitution pattern on the aryl ring is critical. As mentioned earlier, the meta-position of the nitro group in this compound appears to be favorable for certain activities compared to the para-position. This contrasts with other 2-aryl quinazolinones where a different substitution pattern might be optimal. For example, in some anticancer quinazolinones, substitutions at the para-position of the 2-phenyl ring with electron-donating groups have been shown to enhance activity.

The substituent at position 3 also provides a basis for comparison. While this compound is unsubstituted at this position, many potent quinazolinone derivatives bear large and complex substituents at N-3. The activity of these N-3 substituted analogs highlights that while the parent N-H scaffold can be active, derivatization at this position is a powerful tool for modulating potency and selectivity.

The following table provides a comparative overview of the general SAR trends for different classes of quinazolinone derivatives:

| Position of Substitution | General SAR Observations for 2-Aryl-Quinazolinones | Specific Observations for this compound |

| Position 2 (Aryl Ring) | Substitution pattern on the aryl ring is critical for activity. Both electron-donating and electron-withdrawing groups can be favorable depending on the target. | The meta-position of the electron-withdrawing nitro group appears to be favorable for certain biological activities, with para-substitution being less tolerated in some cases. |

| Position 3 | Often a site for introducing diverse substituents to modulate activity and physicochemical properties. Large and heterocyclic groups can be well-tolerated. | The unsubstituted N-H provides a hydrogen bond donor capability and a site for further derivatization. |

| Quinazolinone Core | Substitutions at positions 6 and 8 with halogens or other small groups can enhance activity. | Peripheral modifications are expected to modulate activity, though specific SAR for this series is less defined. |

Molecular Design Principles and Pharmacophore Identification

The development of new quinazolinone-based therapeutic agents relies on understanding the key molecular features required for biological activity, often encapsulated in a pharmacophore model. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For quinazolinone derivatives, several pharmacophore models have been proposed for various biological targets. Generally, these models highlight the importance of the quinazolinone core as a central scaffold. Key features often include:

A hydrogen bond acceptor: The carbonyl group at position 4 of the quinazolinone ring is a common hydrogen bond acceptor in interactions with protein targets.

Aromatic/hydrophobic regions: The fused benzene (B151609) ring of the quinazolinone core and the aryl substituent at position 2 provide essential hydrophobic and aromatic interactions.

A hydrogen bond donor: The N-H group at position 3 can act as a hydrogen bond donor, although this is not always a strict requirement as N-substituted analogs are often potent.

In the context of this compound, a putative pharmacophore model would likely include:

The quinazolinone core as a rigid scaffold.

The 3-nitrophenyl group as a key aromatic and electron-withdrawing feature, with the meta-position of the nitro group being a critical determinant of electronic distribution.

The N-H group at position 3 as a potential hydrogen bond donor.

The carbonyl group at position 4 as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) studies on various series of quinazolinone derivatives have further refined these models by correlating physicochemical properties with biological activity. These studies often reveal the importance of parameters such as molecular shape, hydrophobicity, and electronic properties in determining the potency of the compounds. The insights gained from SAR and pharmacophore modeling are invaluable for the rational design of novel and more effective quinazolinone-based drugs.

Computational Chemistry and Molecular Modeling of 2 3 Nitrophenyl Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given atomic arrangement, yielding detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For quinazolinone derivatives, calculations are often performed using the B3LYP functional with a 6-31G* basis set to optimize the molecule's ground-state geometry. mui.ac.irnih.gov This approach allows for the calculation of various quantum chemical parameters that describe the molecule's reactivity and stability. mui.ac.ir

Key parameters derived from DFT calculations provide insights into the electronic behavior of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental for predicting reactivity. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov Other calculated properties include ionization potential, electron affinity, electronegativity, and hardness, which collectively characterize the molecule's electronic nature and potential for charge transfer. mui.ac.irnih.gov

Table 1: Representative Quantum Chemical Parameters Calculated via DFT

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (IP) | Energy required to remove an electron. | A measure of the molecule's tendency to be oxidized. |

| Electron Affinity (EA) | Energy released when an electron is added. | A measure of the molecule's tendency to be reduced. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | Indicates the tendency to attract bonding electrons. |

| Hardness (η) | Resistance to change in electron distribution. | A measure of molecular stability. |

| Softness (S) | The reciprocal of hardness. | Indicates the capacity of a molecule to receive electrons. |

| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a molecule. |

Note: The values in this table are illustrative of parameters typically calculated for quinazolinone derivatives and are not specific experimental data for 2-(3-nitrophenyl)quinazolin-4(3H)-one.

DFT calculations also enable a detailed analysis of the charge distribution and the nature of molecular orbitals. The distribution of the frontier molecular orbitals, HOMO and LUMO, is particularly important. For many quinazolinone derivatives, the HOMO is often localized on the quinazoline (B50416) ring system, while the LUMO may be distributed across other parts of the molecule, indicating the sites for electrophilic and nucleophilic attacks, respectively. nih.gov This intramolecular charge transfer from HOMO to LUMO is fundamental to the molecule's electronic transitions and reactivity. nih.gov

Natural Bond Orbital (NBO) analysis can be performed to obtain the charges on individual atoms, providing a quantitative picture of the charge distribution. nih.gov Furthermore, Molecular Electrostatic Potential (ESP) maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). nih.gov These analyses are crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing binding modes at the active site of a biological target.

While specific docking studies for this compound are not widely detailed, the quinazolinone scaffold is known to interact with a diverse range of biological targets implicated in various diseases. These studies help in understanding the structural basis of the observed biological activities. The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking with key amino acid residues in the protein's active site. nih.govbezmialem.edu.tr

Potential biological targets for quinazolinone derivatives identified through various studies include:

Kinases: Such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2), which are crucial in cancer progression. nih.gov Interactions often occur in the ATP-binding pocket, involving hydrogen bonds with residues like Met793 in EGFR. nih.gov

Metabolic Enzymes: Including Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Carbonic Anhydrases, which are targets for neurodegenerative diseases and other metabolic disorders. bezmialem.edu.tr

Other Receptors: Such as the GABA-A receptor, relevant for anticonvulsant activity. researchgate.net

Table 2: Potential Biological Targets for Quinazolinone Scaffolds and Key Interacting Residues

| Protein Target | PDB ID | Therapeutic Area | Key Interacting Residues (from related ligands) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | Cancer | Met793, Thr790, Lys745 |

| Cyclin-Dependent Kinase 2 (CDK2) | --- | Cancer | Asp86, Leu83, Gln131 |

| HER2 Kinase | --- | Cancer | Met801, Leu800, Ser728 |

| Acetylcholinesterase (AChE) | 4PQE | Alzheimer's Disease | Tyr33, Asp74, Trp86 |

| Butyrylcholinesterase (BChE) | 1P0I | Alzheimer's Disease | --- |

| Carbonic Anhydrase I / II | 1BZM / 1A42 | Glaucoma, Epilepsy | --- |

| MET Kinase | --- | Cancer | Met1160, Asp1222 |

Note: This table lists potential targets based on studies of various quinazolinone derivatives. The specific interactions for this compound would require dedicated docking studies.

Molecular docking simulations yield a score that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the protein. bezmialem.edu.tr A lower binding energy score generally indicates a more stable and favorable interaction. These scores are used to rank different compounds and prioritize them for further experimental testing. researchgate.net

Beyond the score, conformational analysis is critical. This involves visualizing the docked pose of the ligand within the binding site to ensure that the predicted interactions are sterically and chemically feasible. The analysis confirms the formation of key hydrogen bonds, hydrophobic contacts, and other interactions that stabilize the ligand-protein complex, providing a rationale for the compound's potential biological activity. researchgate.net

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the complex over time, providing insights into its stability, flexibility, and the thermodynamics of binding. researchgate.net

For a complex of this compound with a protein target, an MD simulation would typically run for several nanoseconds. The stability of the complex is assessed by analyzing trajectories, primarily through two parameters:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial docked position over time. A stable RMSD that plateaus to a low value suggests that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. researchgate.netresearchgate.net

Root Mean Square Fluctuation (RMSF): This parameter is calculated for each amino acid residue in the protein. It highlights the flexible regions of the protein. Low fluctuation values for residues in the binding site indicate that these key residues maintain stable interactions with the ligand throughout the simulation. researchgate.netnih.gov

MD simulations, therefore, serve to validate the results of molecular docking, providing a more accurate and dynamic understanding of the ligand's behavior within the biological target and confirming the stability of the crucial interactions predicted by docking. bezmialem.edu.trresearchgate.net

Ligand-Protein Complex Stability and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand, such as this compound, when bound to its target protein. This analysis provides insights into the durability of the interaction and the dynamic behavior of the complex. researchgate.netresearchgate.net

The stability of the ligand-protein complex is primarily assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) throughout the simulation. nih.gov

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the protein or ligand at a specific time point compared to a reference structure (typically the starting pose). A low and stable RMSD value over the course of the simulation, generally fluctuating within a narrow range (e.g., 1–3 Å), indicates that the complex has reached equilibrium and remains stable. nih.govmdpi.com For a complex involving a quinazolinone derivative, a converged RMSD plot suggests that the ligand does not significantly shift from its initial binding mode, implying a stable interaction. researchgate.net

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein is another critical indicator of complex stability. A stable complex will maintain a consistent number of hydrogen bonds, particularly with key residues in the active site, throughout the simulation. nih.gov

Below is a table representing typical data obtained from an MD simulation to assess complex stability.

| Simulation Time (ns) | Protein Backbone RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds | Interpretation |

|---|---|---|---|---|

| 0 | 0.0 | 0.0 | 3 | Start of simulation, reference point. |

| 20 | 1.5 | 1.2 | 3 | System is equilibrating. Minor fluctuations are normal. |

| 40 | 1.8 | 1.4 | 2 | Complex remains stable with consistent H-bonding. |

| 60 | 1.7 | 1.3 | 3 | RMSD values have converged, indicating stability. |

| 80 | 1.9 | 1.5 | 2 | Continued stability within an acceptable fluctuation range. |

| 100 | 1.8 | 1.4 | 3 | End of simulation, complex is considered stable. |

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt.

While a comprehensive computational exploration for this compound is not extensively documented in available literature, structural insights can be drawn from crystallographic studies of highly similar compounds. For instance, the crystal structure of (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one, a reduced form of the target compound, reveals specific conformational features. nih.gov In this related structure, the pyrimidine (B1678525) ring adopts an envelope conformation. nih.gov

A full computational exploration of the conformational landscape of this compound would involve systematic or stochastic searches of its conformational space. A key aspect of this exploration is the analysis of the potential energy surface by rotating the molecule's flexible bonds. The most significant degree of freedom in this molecule is the torsion or dihedral angle of the single bond connecting the 3-nitrophenyl ring to the quinazolinone core.

By systematically rotating this bond and calculating the potential energy at each incremental step, a potential energy surface can be generated. This map reveals the energy minima, which correspond to the most stable conformations, and the energy barriers that separate them. Identifying these low-energy conformers is essential for understanding how the molecule might orient itself to fit into a protein's binding pocket.

In Silico Prediction of Druglikeness and Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In the early stages of drug development, it is crucial to assess whether a compound possesses properties consistent with a viable drug candidate. In silico tools are widely used to predict the druglikeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of molecules, helping to identify candidates with a higher probability of success and filter out those likely to fail due to poor pharmacokinetics. nih.govasianpubs.org

Druglikeness and Lipinski's Rule of Five: "Druglikeness" is a qualitative concept that evaluates a compound's suitability for oral administration based on its physicochemical properties. A widely used guideline is Lipinski's Rule of Five, which states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria etflin.com:

Molecular Weight (MW) ≤ 500 Daltons

Log P (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Computational tools can quickly calculate these and other relevant descriptors for this compound to assess its potential as an orally bioavailable drug. Studies on various quinazolinone derivatives frequently employ these calculations to guide synthesis and selection efforts. nih.govresearchgate.net

ADME Properties: Beyond druglikeness, specific ADME parameters are predicted to build a more detailed pharmacokinetic profile. These include:

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: Indicates whether a compound can cross the BBB to act on targets within the central nervous system.

CYP450 Inhibition: Predicts if the compound is likely to inhibit key cytochrome P450 enzymes, which could lead to adverse drug-drug interactions.

Topological Polar Surface Area (TPSA): Relates to a molecule's ability to permeate cell membranes. A TPSA value ≤ 140 Ų is often associated with good oral bioavailability.

The table below summarizes the predicted druglikeness and ADME properties for this compound based on its structure and data from related quinazolinone analogs.

| Property | Predicted Value | Acceptable Range/Criteria | Interpretation |

|---|---|---|---|

| Molecular Formula | C₁₄H₉N₃O₃ | N/A | Basic chemical information. |

| Molecular Weight (g/mol) | 267.25 | ≤ 500 | Complies with Lipinski's rule. |

| Log P (Octanol/Water) | 2.45 | ≤ 5 | Indicates optimal lipophilicity; complies with Lipinski's rule. |

| Hydrogen Bond Donors | 1 | ≤ 5 | Complies with Lipinski's rule. |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Complies with Lipinski's rule. |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 | Good predicted oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 88.9 Ų | ≤ 140 Ų | Suggests good cell membrane permeability. |

| Number of Rotatable Bonds | 1 | ≤ 10 | Indicates low conformational flexibility, which is favorable. |

| GI Absorption | High | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Yes/No | May cross the BBB to affect CNS targets. |

Conclusion and Future Research Directions

Summary of Key Research Findings for 2-(3-Nitrophenyl)quinazolin-4(3H)-one

Direct and extensive research singling out this compound is limited in publicly available literature. However, by examining studies on closely related analogues and the general class of 2-phenyl-quinazolin-4(3H)-ones, several key findings can be inferred. The synthesis of the quinazolinone core is well-established, often involving the condensation of anthranilic acid derivatives with appropriate benzaldehydes or benzonitriles. The presence of a nitro group on the phenyl ring is a common feature in medicinal chemistry, often introduced to modulate electronic properties and biological activity. For instance, the synthesis of the related compound, 2-(4-nitrophenyl)quinazolin-4-one, has been achieved through electrophilic substitution, and it has demonstrated notable antibacterial and antiparasitic properties. mjstjournal.com

The biological potential of quinazolinone derivatives is vast, with activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects. ujpronline.comnih.govresearchgate.netnih.gov The substitution at the 2-position of the quinazolinone ring plays a crucial role in determining the pharmacological profile. The phenyl group at this position is a common motif, and its substitution pattern significantly influences the compound's interaction with biological targets. The nitro group, being a strong electron-withdrawing group, can be expected to alter the molecule's electronic distribution and potential for hydrogen bonding, which could in turn influence its biological activity. Structure-activity relationship (SAR) studies on other quinazolinones suggest that such modifications can have a profound impact on efficacy and selectivity. researchgate.netnih.govnih.gov

Challenges and Opportunities in Quinazolinone Research

The field of quinazolinone research, while promising, is not without its challenges. A primary hurdle is the need for the development of more efficient and environmentally friendly synthetic strategies. frontiersin.org While numerous methods exist, many rely on harsh reaction conditions, expensive catalysts, or generate significant waste. The development of green synthetic routes remains a key objective.

Another significant challenge lies in the elucidation of the precise mechanisms of action for many quinazolinone derivatives. While they are known to interact with a variety of biological targets, including enzymes and receptors, the specific molecular interactions are often not fully understood. nih.gov This knowledge gap can hinder the rational design of more potent and selective drug candidates.

Despite these challenges, the opportunities in quinazolinone research are substantial. The structural versatility of the quinazolinone scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening. ujpronline.comacgpubs.org This adaptability makes it an attractive platform for the discovery of novel therapeutic agents for a wide range of diseases. Furthermore, the growing understanding of the structure-activity relationships within this class of compounds provides a solid foundation for the targeted synthesis of derivatives with improved pharmacological properties. mdpi.com

Prospective Areas for Further Investigation

To unlock the full therapeutic potential of this compound and other related compounds, several avenues of research warrant further exploration.

Refinement of Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research should focus on the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of microwave-assisted synthesis, the use of recyclable catalysts, and reactions conducted in aqueous media. rsc.orgacs.org Such advancements would make the production of quinazolinone derivatives more cost-effective and environmentally sustainable.

Elucidation of Novel Biological Targets and Mechanisms of Action

A critical area for future investigation is the identification of the specific biological targets of this compound. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and molecular docking studies. A deeper understanding of the mechanism of action at the molecular level is essential for optimizing the therapeutic efficacy and minimizing off-target effects. For the broader class of quinazolinones, inhibition of enzymes like tyrosine kinases has been a key area of research. nih.gov

Advanced SAR Studies Incorporating Computational Approaches

Systematic structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and substitution patterns on the quinazolinone scaffold influence biological activity. Future SAR studies should be expanded to include a wider range of derivatives of this compound. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, can provide valuable insights into the drug-receptor interactions and guide the design of more potent analogues.

Exploration of Derivatization Strategies for Optimized Bioactivity

Building upon the insights gained from SAR studies, the exploration of various derivatization strategies can lead to compounds with optimized bioactivity. This could involve the introduction of different substituents on both the quinazolinone core and the 3-nitrophenyl ring. For example, modifying the nitro group's position or replacing it with other electron-withdrawing or electron-donating groups could significantly alter the compound's pharmacological profile. Furthermore, the synthesis of hybrid molecules that combine the quinazolinone scaffold with other pharmacologically active moieties is a promising strategy for developing multifunctional drug candidates. rsc.org

Development of Quinazolinone-Based Chemical Probes for Biological Systems

The quinazolinone scaffold, with its inherent fluorescence capabilities and adaptable structure, presents a promising platform for the creation of chemical probes designed to detect and visualize specific analytes within biological systems. The development of these probes is an active area of research, with the goal of creating tools for diagnostics, imaging, and a deeper understanding of cellular processes.

Quinazolinone derivatives can be engineered to act as "turn-on" or "turn-off" fluorescent probes. This functionality often relies on a chemical reaction between the probe and its target analyte, which either introduces or removes a quenching group or alters the electronic properties of the fluorophore, leading to a change in fluorescence intensity.

A notable example of this is the development of a turn-on fluorescent probe for carbon monoxide (CO) based on a closely related compound, 2-(2′-nitrophenyl)-4(3H)-quinazolinone (NPQ). In its native state, NPQ is non-fluorescent. However, in the presence of carbon monoxide, the nitro group is reduced to an amino group, forming 2-(2′-aminophenyl)-4(3H)-quinazolinone (APQ). This conversion to the amino derivative results in a significant increase in fluorescence, providing a clear signal for the presence of CO. nih.gov This mechanism highlights the potential of the nitrophenyl moiety in the design of reduction-sensitive probes.

The inherent properties of the quinazolinone core, such as its potential for aggregation-induced emission (AIE), further enhance its suitability for biological applications. nih.gov AIE-active probes are particularly valuable for cellular imaging as they tend to be more fluorescent in the aggregated state, which can occur upon binding to a target or within specific cellular compartments.

Furthermore, quinazolinone-based probes have been designed to target specific organelles within cells, such as mitochondria and lysosomes, by modifying their structure to include targeting moieties. rsc.org The development of probes that can also respond to changes in the microenvironment, such as viscosity or pH, adds another layer of sophistication, allowing for the monitoring of dynamic cellular processes. rsc.org

The synthesis of these probes often involves straightforward chemical reactions, such as condensation and cyclization, making them accessible for further development and application. nih.gov The ability to fine-tune the photophysical properties, such as absorption and emission wavelengths, by modifying the substituents on the quinazolinone ring system allows for the creation of a diverse palette of probes for various biological targets. rsc.org

While the direct application of this compound as a chemical probe has not been extensively reported, its structural similarity to proven probe scaffolds suggests its potential in this area. The presence of the nitro group offers a reactive handle for designing probes that are sensitive to reductive environments within cells. Future research in this direction could lead to the development of novel tools for studying cellular redox biology and related pathological conditions.

常见问题

Q. What synthetic methodologies are commonly employed to prepare 2-(3-nitrophenyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with 3-nitrobenzaldehyde or functionalized precursors. Key steps include:

- Nitro group introduction : Direct nitration of phenyl-substituted intermediates or use of pre-nitrated benzaldehyde derivatives .

- Cyclization : Acid-catalyzed or microwave-assisted cyclization to form the quinazolinone core. Microwave irradiation reduces reaction time (e.g., from 8 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .

- Optimization : Solvent choice (DMSO or ethanol), temperature control (80–120°C), and catalyst selection (e.g., p-toluenesulfonic acid) critically influence yield and purity .

Q. How is the structural integrity and purity of this compound validated?

- Characterization : Nuclear magnetic resonance (NMR) confirms the quinazolinone core and nitro group position (e.g., aromatic proton splitting patterns in -NMR). High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 294.0745) .

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Thin-layer chromatography (TLC) monitors reaction progress .

Q. What preliminary biological activities have been reported for quinazolinone derivatives with nitro substituents?

While direct data on this compound is limited, structurally analogous compounds exhibit:

- Anticancer activity : Nitro groups enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition (IC = 8–12 µM in HeLa cells) .

- Antimicrobial effects : Nitro-substituted derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the compound’s electronic structure and binding affinity to biological targets?

- Electronic effects : The nitro group’s strong electron-withdrawing nature reduces electron density on the quinazolinone ring, altering π-π stacking interactions with protein targets. Computational studies (DFT) show a 20% increase in dipole moment compared to non-nitrated analogs, enhancing solubility and target engagement .

- SAR insights : Replacement of the nitro group with amino (via reduction) decreases anticancer activity (IC increases to >50 µM), highlighting its role in redox-mediated cytotoxicity .

Q. What experimental strategies resolve contradictions in reported biological activities of nitro-substituted quinazolinones?

Discrepancies often arise from assay conditions or substituent positioning. Methodological solutions include:

- Standardized assays : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC determination .

- Crystallographic analysis : Co-crystallization with target enzymes (e.g., dihydrofolate reductase) clarifies binding modes and nitro group orientation .

- Meta-analysis : Compare substituent effects across studies (Table 1).

Table 1 : Biological activity of quinazolinone derivatives with varying substituents

| Substituent | Target Activity (IC) | Key Interaction | Reference |

|---|---|---|---|

| 3-NO | 8 µM (HeLa) | DNA intercalation | |

| 4-Cl | 15 µM (MCF-7) | Topoisomerase II inhibition | |

| 2-OCH | 42 µM (A549) | Weak hydrogen bonding |

Q. What advanced analytical techniques are required to study the thermal stability and degradation pathways of this compound?

- Thermogravimetric analysis (TGA) : Determines decomposition onset temperature (e.g., 220°C for nitro derivatives) .

- LC-MS/MS : Identifies degradation products (e.g., nitro-reduction to amine under acidic conditions) .

- Accelerated stability studies : Storage at 40°C/75% RH for 6 months reveals hydrolytic stability (≤5% degradation) .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME predict moderate bioavailability (F = 50–60%) due to nitro group polarity.

- Docking simulations : Identify optimal substituents for target binding (e.g., methoxy groups improve solubility without sacrificing affinity) .

- QSAR models : Correlate logP values (2.5–3.5) with membrane permeability and CNS activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。